Pyrrolidinyl ethoxy anilino benzothiazole
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Overview
Description
Pyrrolidinyl ethoxy anilino benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidinyl ethoxy anilino benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Cyclization Reactions: Benzothiazoles can be synthesized through cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield . This method is advantageous due to its ability to reduce reaction times and improve product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pyrrolidinyl ethoxy anilino benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidinyl ethoxy anilino benzothiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities, including anticancer and antimicrobial properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: Pyrrolidinyl ethoxy anilino benzothiazole is unique due to its combination of the benzothiazole core with pyrrolidinyl and ethoxy substituents, which enhances its biological activity and specificity .
Properties
CAS No. |
35189-20-9 |
---|---|
Molecular Formula |
C19H21N3OS |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H21N3OS/c1-2-6-18-17(5-1)21-19(24-18)20-15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,20,21) |
InChI Key |
FEWZKVRASRNBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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